molecular formula C22H25BF7NO2 B8214479 5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate

5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate

Cat. No.: B8214479
M. Wt: 479.2 g/mol
InChI Key: FTMSNUULRGILPB-UHFFFAOYSA-N
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Description

5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate (CAS: 2750161-90-9; molecular formula: C₂₂H₂₅BF₇NO₂; molecular weight: 479.25 g/mol) is a cationic heterocyclic compound featuring a benzo[d]oxazolium core substituted with two bulky tert-butyl groups at the 5- and 7-positions and a 4-(trifluoromethoxy)phenyl group at the 3-position. The tetrafluoroborate ([BF₄]⁻) counterion enhances solubility in polar organic solvents, making this compound suitable for applications in materials science and synthetic chemistry. Its structural uniqueness lies in the combination of steric hindrance (from tert-butyl groups) and electronic modulation (from the electron-withdrawing trifluoromethoxy group) .

Properties

IUPAC Name

5,7-ditert-butyl-3-[4-(trifluoromethoxy)phenyl]-1,3-benzoxazol-3-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3NO2.BF4/c1-20(2,3)14-11-17(21(4,5)6)19-18(12-14)26(13-27-19)15-7-9-16(10-8-15)28-22(23,24)25;2-1(3,4)5/h7-13H,1-6H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMSNUULRGILPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=C(C=C3)OC(F)(F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BF7NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate typically involves multi-step organic reactions. One common method includes the reaction of 5,7-di-tert-butyl-3-hydroxybenzo[d]oxazole with 4-(trifluoromethoxy)benzyl bromide under basic conditions to form the intermediate compound. This intermediate is then treated with tetrafluoroboric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]oxazole derivatives, while reduction can produce various hydroxy or alkoxy derivatives .

Scientific Research Applications

Photophysical Properties

Research indicates that compounds like 5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate exhibit interesting photophysical properties. These properties make them suitable for applications in:

  • Fluorescent Probes : The compound can be utilized as a fluorescent probe for biological imaging due to its strong emission characteristics.

Catalysis

The compound has shown potential as a catalyst in various organic reactions:

  • Cross-Coupling Reactions : It can facilitate cross-coupling reactions between aryl halides and nucleophiles, which is crucial for synthesizing complex organic molecules .

Preliminary studies suggest that derivatives of this compound may possess antibacterial properties:

  • Antibacterial Testing : A study highlighted that related oxazole derivatives exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . This suggests potential for further exploration in medicinal chemistry.

Case Study 1: Fluorescent Imaging

A recent study demonstrated the use of similar benzo[d]oxazole derivatives in live-cell imaging. The compounds were tested for their ability to selectively stain cellular components, showing promising results in tracking cellular processes under fluorescence microscopy.

Case Study 2: Catalytic Applications

In an investigation into catalytic efficiency, researchers employed this compound in palladium-catalyzed reactions. The results indicated enhanced yields and selectivity compared to traditional catalysts, showcasing its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key features of the target compound with analogous benzo[d]oxazolium tetrafluoroborate derivatives:

Compound Substituents Molecular Weight (g/mol) Electronic Effects Steric Effects Applications/Notes
Target Compound
5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium [BF₄]⁻
4-(Trifluoromethoxy)phenyl 479.25 Strong electron-withdrawing (-OCF₃) enhances cationic stability High steric bulk (tert-butyl) improves solubility Potential use in fluorescence probes or optoelectronic materials (inferred)
Analog 1
5,7-Di-tert-butyl-3-(4-(trifluoromethyl)phenyl)benzo[d]oxazol-3-ium [BF₄]⁻
4-(Trifluoromethyl)phenyl 463.24 Electron-withdrawing (-CF₃) but weaker than -OCF₃ Similar steric profile to target compound Commercial availability (priced at ~¥450/100 mg); used in catalysis
Analog 2
5,7-Di-tert-butyl-3-(2,6-diisopropylphenyl)benzo[d]oxazol-3-ium [BF₄]⁻
2,6-Diisopropylphenyl Not reported Mildly electron-donating (alkyl groups) Extreme steric hindrance (diisopropyl) limits reactivity Likely used in sterically demanding reactions
Analog 3
5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium [BF₄]⁻
4-Methoxyphenyl 425.27 Electron-donating (-OCH₃) reduces cationic stability Moderate steric effects Limited commercial availability; potential for photophysical studies

Key Differences in Substituent Effects

  • Trifluoromethoxy (-OCF₃) vs.
  • Aryl vs. Alkyl Substitutents: Analog 2’s 2,6-diisopropylphenyl group introduces severe steric hindrance, which may impede π-π stacking in solid-state applications but could prevent aggregation in solution-phase reactions .
  • Methoxy (-OCH₃) vs. Trifluoromethoxy (-OCF₃): The electron-donating -OCH₃ in Analog 3 reduces the electrophilicity of the cationic core, making it less reactive in comparison to the target compound .

Stability and Reactivity

  • The target compound’s tert-butyl groups improve solubility in nonpolar solvents (e.g., dichloromethane), while the [BF₄]⁻ counterion ensures stability under ambient storage conditions .
  • In contrast, analogs with electron-donating groups (e.g., Analog 3) may exhibit lower thermal stability due to reduced charge delocalization .

Commercial and Research Relevance

  • Commercial Availability: The trifluoromethyl-substituted analog (CAS: 2750161-92-1) is widely available (e.g., ¥660/250 mg), whereas the trifluoromethoxy variant (target compound) is less common, suggesting niche research applications .
  • Synthetic Utility: The target compound’s electronic profile makes it a candidate for designing fluorescent probes, akin to BE02 (a boronate-based amyloid probe) .

Biological Activity

5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate (CAS Number: 2750161-92-1) is a synthetic compound with potential applications in various fields, including medicinal chemistry and materials science. This article reviews its biological activity, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C22H25BF7NO
  • Molecular Weight : 463.24 g/mol
  • CAS Number : 2750161-92-1
  • Purity : Typically >98% .

Antibacterial Activity

Recent studies have investigated the antibacterial properties of compounds similar to this compound. The compound's structure suggests potential activity against various bacterial strains.

  • Mechanism of Action :
    • The oxazolium ion in the compound may interact with bacterial membranes or enzymes, disrupting cellular processes.
    • Preliminary data indicate that derivatives exhibit minimum inhibitory concentrations (MICs) ranging from 20 µM to 70 µM against Gram-positive and Gram-negative bacteria .
  • Case Studies :
    • A study on related oxazolium compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of standard antibiotics such as ceftriaxone .
    • In vitro assays demonstrated that compounds with similar structural motifs had IC50 values in the nanomolar range against resistant strains of bacteria, indicating a promising therapeutic potential .

Cytotoxicity

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. For this compound:

  • Cell Lines Tested : Various cancer cell lines were used to evaluate cytotoxic effects.
  • Results : Initial findings suggest that the compound exhibits selective cytotoxicity, with higher toxicity observed in cancer cell lines compared to normal cells. Specific IC50 values need further elucidation through detailed studies .

Research Findings

PropertyValue
Antibacterial ActivityMIC: 20–70 µM against tested strains
CytotoxicitySelective towards cancer cells
StructureContains oxazolium ion

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate, and how can purity be optimized?

  • Methodology : Synthesis typically involves cyclization of substituted benzoxazole precursors with tetrafluoroborate counterion sources. For example, highlights the use of fluorination reagents (e.g., BF₃·OEt₂) in anhydrous solvents like CH₂Cl₂ or MeCN under inert atmospheres. Purification via silica gel chromatography or recrystallization (e.g., using dichloromethane/hexane mixtures) is critical to achieve >99% purity .
  • Data : Monitor reaction progress via TLC (silica gel, UV detection) and confirm purity using ¹⁹F NMR to detect residual BF₄⁻ impurities .

Q. How can the structure of this compound be rigorously characterized?

  • Methodology : Use multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and counterion integrity. emphasizes ¹⁹F NMR for BF₄⁻ identification (δ ≈ −150 ppm). High-resolution mass spectrometry (HRMS) is essential to verify the molecular ion ([M]⁺ at m/z 479.25) .
  • Advanced Tip : Pair with X-ray crystallography for unambiguous assignment, as seen in similar tetrafluoroborate salts ( ).

Advanced Research Questions

Q. What are the mechanistic implications of the trifluoromethoxy and tert-butyl substituents in photophysical or catalytic applications?

  • Methodology : The electron-withdrawing trifluoromethoxy group enhances oxidative stability, while bulky tert-butyl groups reduce aggregation. Conduct cyclic voltammetry (CV) to study redox behavior in acetonitrile (0.1 M TBAPF₆) .
  • Data : Compare HOMO-LUMO gaps via DFT calculations with experimental UV-Vis spectra (e.g., λₐᵦₛ ~300–350 nm for benzoxazolium derivatives).

Q. How does the tetrafluoroborate counterion influence solubility and reactivity in non-polar solvents?

  • Methodology : Test solubility in solvents like THF, DCM, and DMSO via gravimetric analysis. notes that BF₄⁻ salts often exhibit moderate solubility in polar aprotic solvents (e.g., 1.0 M in DCM).
  • Advanced Insight : The weakly coordinating BF₄⁻ anion enhances catalytic activity in ionic reactions, as observed in analogous imidazolium salts ( ).

Q. What strategies mitigate decomposition under thermal or hydrolytic stress?

  • Methodology : Perform thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset >200°C expected). For hydrolytic stability, monitor ¹⁹F NMR in D₂O to detect BF₄⁻ hydrolysis (evolving HF, δ ~−120 ppm) .
  • Data : Store under anhydrous conditions (argon glovebox) with molecular sieves to prevent moisture uptake.

Contradictions and Limitations

  • Synthetic Scalability : While small-scale synthesis is well-documented ( ), scaling beyond 10 mmol may require alternative solvents (e.g., MeCN instead of DCM) to manage exotherms .
  • Stability in Protic Media : Avoid aqueous or alcoholic solvents due to BF₄⁻ hydrolysis risks ( ).

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